molecular formula C22H18FN3OS B2818597 N-(6-fluoro-1,3-benzothiazol-2-yl)-3,4-dimethyl-N-[(pyridin-2-yl)methyl]benzamide CAS No. 942003-27-2

N-(6-fluoro-1,3-benzothiazol-2-yl)-3,4-dimethyl-N-[(pyridin-2-yl)methyl]benzamide

Cat. No.: B2818597
CAS No.: 942003-27-2
M. Wt: 391.46
InChI Key: LODDBXXJLRTXND-UHFFFAOYSA-N
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Description

The compound is a derivative of benzothiazole . Benzothiazoles are heterocyclic compounds with a benzene ring fused to a thiazole ring. They are known for their various biological activities and are used in medicinal chemistry .


Synthesis Analysis

While specific synthesis information for the requested compound is not available, similar compounds have been synthesized in satisfactory yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .

Scientific Research Applications

Synthesis and Antimicrobial Activity

One study focused on the synthesis and Structure-Activity Relationship (SAR) of substituted 2-aminobenzothiazoles derivatives, highlighting their potential against antimicrobial resistance. These compounds, including derivatives of the specified benzamide, were evaluated for their docking properties and antimicrobial activity, showing good to moderate activity against selected bacterial and fungal microbial strains (Anuse et al., 2019).

Anticancer Activity

Research into the anticancer properties of similar compounds revealed that isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine exhibited significant anti-cancer activity against various cancer cell lines. These compounds were shown to induce G2/M cell cycle arrest and apoptosis through p53 activation and mitochondrial-dependent pathways, suggesting potential applications in cancer therapy (Kumbhare et al., 2014).

Analytical Applications

In the realm of analytical chemistry, novel iron ion fluorescent probes based on derivatives of the specified benzamide have been designed and synthesized. These probes demonstrated excellent selectivity and sensitivity for the recognition of iron ions, showcasing their potential for analytical applications in detecting and quantifying iron ions in various samples (Wei, 2012).

Properties

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-3,4-dimethyl-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3OS/c1-14-6-7-16(11-15(14)2)21(27)26(13-18-5-3-4-10-24-18)22-25-19-9-8-17(23)12-20(19)28-22/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LODDBXXJLRTXND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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